N-(5-nitropyridin-2-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(5-nitropyridin-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-9(6-1-2-6)11-8-4-3-7(5-10-8)12(14)15/h3-6H,1-2H2,(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQMSCKKVCXUKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitropyridin-2-yl)cyclopropanecarboxamide typically involves the reaction of 5-nitropyridine-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Bulk manufacturing may also involve the use of automated systems and continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 5-position of the pyridine ring undergoes reduction to form an amine derivative. This reaction is critical for generating bioactive intermediates.
Key Conditions & Outcomes
| Reagent System | Temperature | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C (Catalytic Hydrogenation) | 25–50°C | N-(5-aminopyridin-2-yl)cyclopropanecarboxamide | 85–92% | |
| Hydrazine (N₂H₄)/Pd-C | 60–80°C | Same as above | 78–88% |
Mechanism :
The nitro group () is reduced to via sequential electron transfer. Catalytic hydrogenation proceeds through adsorption of H₂ on Pd-C, while hydrazine acts as a hydrogen donor in the presence of Pd-C.
Nucleophilic Substitution Reactions
The nitro group’s electron-withdrawing effect activates the pyridine ring for nucleophilic substitution at the 2- and 4-positions.
Example Reaction : Chlorination
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| POCl₃ (Phosphorus Oxychloride) | Reflux, 110°C, 6 hrs | N-(4-chloro-5-nitropyridin-2-yl)cyclopropanecarboxamide | Intermediate for further functionalization |
Notes :
-
The reaction proceeds via electrophilic aromatic substitution, where POCl₃ generates Cl⁺ ions .
-
Dichloromethane (DCM) is the preferred solvent due to its polarity and inertness .
Hydrolysis of the Amide Group
The cyclopropanecarboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Reaction Pathways
| Conditions | Reagents | Product | Selectivity | Source |
|---|---|---|---|---|
| Acidic (HCl, H₂O) | 6M HCl, reflux, 4 hrs | Cyclopropanecarboxylic acid + 5-nitropyridin-2-amine | Partial | |
| Basic (NaOH, H₂O) | 2M NaOH, 80°C, 3 hrs | Same as above | High |
Mechanism :
Acid-catalyzed hydrolysis proceeds via protonation of the amide carbonyl, while base-mediated hydrolysis involves hydroxide ion attack.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring reacts under strong acidic or oxidative conditions.
Observed Reactivity
| Reagent System | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| H₂SO₄ (Concentrated) | 25°C, 12 hrs | Open-chain sulfonated derivative | Non-reversible | |
| Ozone (O₃) | -78°C, DCM, 1 hr | Fragmented aldehydes | Requires reductive workup |
Insight :
Ring-opening is driven by relief of cyclopropane’s angle strain. Sulfuric acid induces electrophilic cleavage, while ozonolysis breaks the cyclopropane via ozonide formation.
Diazotization and Functionalization
The amino group (post nitro reduction) can be diazotized for further coupling reactions.
Protocol from Patent Synthesis
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C, 1 hr | Formation of diazonium salt |
| Coupling with Cyclopropane | Cyclopropanecarbonyl chloride, Triethylamine | N-(5-nitropyridin-2-yl)cyclopropanecarboxamide (85% yield) |
Application :
This method is scalable for industrial synthesis, with DCM and triethylamine optimizing reaction efficiency .
Scientific Research Applications
N-(5-nitropyridin-2-yl)cyclopropanecarboxamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-nitropyridin-2-yl)cyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the cyclopropane ring may confer stability and influence the compound’s binding affinity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Pyridine Ring
Nitro vs. Sulfonamide/Boronate/Cyano Groups
- Compound 19 (): N-(4-(1-((2-Aminoethyl)sulfonyl)-2,5-dihydro-1H-pyrrol-3-yl)-pyridin-2-yl)cyclopropanecarboxamide Hydrochloride Molecular Formula: C₁₅H₂₁ClN₄O₃S Molecular Weight: 372.87 Activity: Acts as a GSK-3β inhibitor with neuroprotective effects. The sulfonamide-pyrrolidine substituent enhances hydrophilicity and target binding .
- Compound 21 () : N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)cyclopropanecarboxamide
Comparison: The nitro group in N-(5-nitropyridin-2-yl)cyclopropanecarboxamide may confer stronger electron-withdrawing effects than cyano or sulfonamide groups, influencing reactivity and binding to targets like kinases.
Nitro vs. Fluorophenoxy Groups
- Compound from : N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives Key Feature: 2-Fluorophenoxy substituent at the pyridine 4-position. Activity: Potent c-Met kinase inhibitors (IC₅₀ < 100 nM). Fluorine enhances lipophilicity and bioavailability .
Comparison: The nitro group in the target compound may reduce lipophilicity compared to fluorophenoxy derivatives, affecting membrane permeability and pharmacokinetics.
Modifications on the Cyclopropane Moiety
- Compound from : (1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide
Comparison : The absence of fluorinated or stereospecific groups in this compound may limit its target selectivity compared to fluorinated analogs.
Heterocyclic Ring Replacements
Comparison : The pyridine-thiadiazole hybrid in this analog may offer broader target engagement than the nitro-pyridine scaffold.
Structural and Physicochemical Data Table
Biological Activity
N-(5-nitropyridin-2-yl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H11N3O3
- Molecular Weight : 221.2126 g/mol
- CAS Number : 1415124-71-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group enhances the compound's reactivity, allowing it to form hydrogen bonds with target proteins, which can influence their activity and function.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially disrupting metabolic pathways.
- Receptor Modulation : It can interact with receptors, altering signaling pathways associated with cell growth and apoptosis.
Pharmacological Activity
Research indicates that this compound exhibits various pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that this compound has the potential to inhibit tumor growth in vitro and in vivo.
- Antimicrobial Properties : It has shown activity against certain bacterial strains, indicating potential as an antibacterial agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor cell proliferation | |
| Antimicrobial | Activity against Mycobacterium tuberculosis | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Study 1: Antitumor Efficacy
A study investigated the antitumor efficacy of this compound in various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that the compound may induce apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Activity
Another research focused on the antimicrobial properties of the compound against Mycobacterium tuberculosis. The study reported a minimum inhibitory concentration (MIC) of 4.5 μM, demonstrating substantial antibacterial activity while maintaining a favorable selectivity index compared to cytotoxicity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for its development as a therapeutic agent.
Table 2: Pharmacokinetic Parameters
The compound demonstrates moderate oral bioavailability and plasma stability, which are critical for its therapeutic application.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(5-nitropyridin-2-yl)cyclopropanecarboxamide, and how can side products be minimized?
- The compound can be synthesized via amide coupling between cyclopropanecarboxylic acid derivatives and 5-nitropyridin-2-amine. Key steps include activating the carboxylic acid (e.g., using EDCl/HOBt) and optimizing reaction temperature (0–25°C) to reduce nitro group side reactions. Purification via column chromatography with ethyl acetate/hexane gradients is critical to isolate the product .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- High-resolution mass spectrometry (HRMS) confirms molecular weight (Exact Mass: 207.0571642) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments, such as cyclopropane ring protons (δ ~1.0–2.0 ppm) and pyridine/amide signals . X-ray crystallography, as demonstrated for structurally similar compounds, provides definitive confirmation of molecular geometry .
Q. How does the nitro group influence the compound’s electronic properties and reactivity?
- The nitro group at the pyridine 5-position is a strong electron-withdrawing group, polarizing the ring and enhancing electrophilic substitution reactivity. Computational studies (DFT) can model charge distribution, while UV-Vis spectroscopy quantifies absorbance shifts caused by nitro conjugation .
Advanced Research Questions
Q. What strategies are effective for resolving challenges in crystallizing this compound derivatives?
- Slow evaporation from DMSO/water mixtures at 110 K promotes single-crystal growth. For poor diffraction, synchrotron radiation (λ = 0.71073 Å) improves data resolution. Multi-scan absorption corrections (e.g., CrysAlis PRO) mitigate errors from crystal imperfections .
Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition using this scaffold?
- Replace the pyridine nitro group with substituents (e.g., boronic esters, halogens) to modulate steric and electronic effects. Test derivatives against kinases (e.g., GSK-3β, IKK2) using in vitro assays (IC50 determination). Molecular docking predicts binding modes, focusing on hydrogen bonds between the amide and kinase hinge regions .
Q. What methodological approaches validate dual kinase inhibition mechanisms for derivatives of this compound?
- Use competitive binding assays (e.g., ATP-Glo) to assess inhibition of ATP-binding pockets in multiple kinases. Combine with Western blotting to measure downstream phosphorylation targets. Co-crystallization with kinases (e.g., PDB deposition) provides structural insights into dual binding .
Data Analysis & Experimental Design
Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?
- Compare assay conditions (e.g., enzyme concentration, ATP levels) across studies. Validate potency via dose-response curves and orthogonal assays (e.g., SPR for binding affinity). Analyze substituent effects using 3D-QSAR models to identify critical pharmacophores .
Q. What in vitro models are appropriate for evaluating the metabolic stability of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
